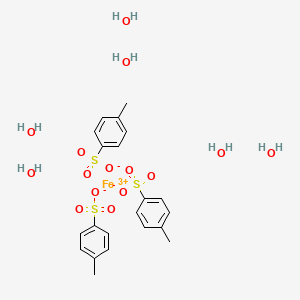

Iron(III) p-toluenesulfonate hexahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

iron(3+);4-methylbenzenesulfonate;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACZRMXNSYHQMG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33FeO15S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312619-41-3 | |

| Record name | Iron(III) p-toluenesulfonate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Iron(III) p-Toluenesulfonate Hexahydrate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) p-toluenesulfonate hexahydrate [Fe(OTs)₃·6H₂O] is a versatile and efficient coordination compound that has garnered significant attention in both academic research and industrial applications. Characterized by a central iron atom in the +3 oxidation state coordinated to three p-toluenesulfonate ligands and six water molecules, this compound serves as a powerful Lewis acid catalyst and a potent oxidizing agent.[1] Its utility spans a wide range of chemical transformations, from facilitating the synthesis of complex organic molecules to enabling the production of advanced conductive polymers. This technical guide provides a comprehensive overview of the fundamental properties, synthesis methodologies, and diverse applications of this compound, with a particular focus on its mechanistic role in organic synthesis and materials science. Detailed experimental protocols and safety considerations are also presented to equip researchers and professionals with the practical knowledge required for its effective and safe utilization.

Introduction: The Emergence of a Versatile Reagent

This compound, a coordination compound with the iron atom in a +3 oxidation state, is emerging as a catalyst and reagent of significant interest.[1] Its appeal lies in a combination of factors including its low cost, relatively low toxicity, and ease of handling compared to other Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂).[2] The presence of the p-toluenesulfonate (tosylate) ligands contributes to the compound's stability and solubility in various organic solvents, while the hexahydrate form influences its reactivity and thermal properties.[1] This guide will delve into the core characteristics of this compound, providing a foundational understanding for its application in both research and development settings.

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. This section outlines its key characteristics, summarized in the table below for clarity.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₃₃FeO₁₅S₃ | |

| Molecular Weight | 677.52 g/mol | |

| CAS Number | 312619-41-3 | |

| Appearance | Orange to brown powder/solid | [3] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in water (559 g/L at 20°C), ethanol, and methanol. | [3][4] |

| Synonyms | Ferric p-toluenesulfonate, Iron(III) 4-methylbenzenesulfonate, Iron tosylate | [3] |

The reddish-brown color of the solid is characteristic of the presence of the iron(III) ion.[1] Its high solubility in polar solvents is attributed to the hydrophilic nature of the hexahydrate form.[1] It is important to note that the water molecules can be released under certain conditions, which may influence the compound's reactivity.[1]

Synthesis of this compound: Methodologies and Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of an iron(III) salt with p-toluenesulfonic acid. The choice of starting material and reaction conditions can influence the purity and yield of the final product. Below are two common methods for its preparation.

Method 1: From Ferric Hydroxide

This method involves the initial precipitation of ferric hydroxide followed by its reaction with p-toluenesulfonic acid. This approach is advantageous as it often results in a high-purity product with minimal environmental impact.[5]

Experimental Protocol:

-

Preparation of Ferric Hydroxide:

-

Prepare an aqueous solution of ammonium ferric sulfate.

-

Separately, prepare an aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the ammonium ferric sulfate solution with constant stirring until the pH of the reaction mixture reaches 7.0-9.0, resulting in the precipitation of iron(III) hydroxide.[5]

-

-

Washing and Drying:

-

Wash the iron(III) hydroxide precipitate thoroughly with deionized water to remove any soluble impurities.

-

Collect the precipitate by filtration and allow it to air dry until a colloidal paste containing a small amount of water is formed.[5]

-

-

Reaction with p-Toluenesulfonic Acid:

-

React the semi-dried iron(III) hydroxide with a stoichiometric amount of p-toluenesulfonic acid in an aqueous solution.

-

The reaction mixture is stirred until the iron(III) hydroxide is completely dissolved, forming an iron(III) p-toluenesulfonate solution.[5]

-

-

Isolation and Purification:

-

Filter the resulting solution to remove any unreacted starting materials.

-

Concentrate the filtrate under reduced pressure until it becomes viscous.

-

Cool the concentrated solution to induce crystallization.

-

Collect the crystals by filtration, crush them, and dry them under vacuum to obtain the final product.[5]

-

Causality of Experimental Choices: The use of freshly precipitated, hydrated ferric hydroxide ensures high reactivity towards the p-toluenesulfonic acid, leading to a more complete reaction and higher yield. The controlled pH during precipitation is crucial to avoid the formation of complex iron hydroxo species.

Method 2: From Ferric Nitrate (Clean Synthesis)

This method utilizes ferric nitrate as the iron source and involves the reduction of the nitrate ions to nitrogen gas, resulting in a cleaner synthesis with fewer ionic impurities.[2]

Experimental Protocol:

-

Reaction Mixture Preparation:

-

Prepare a mixed solution of ferric nitrate and an aqueous solution of p-toluenesulfonic acid.

-

-

Reduction of Nitrate:

-

Isolation and Dehydration:

-

After the evolution of nitrogen gas ceases, filter the resulting iron(III) p-toluenesulfonate solution.

-

Dehydrate the solution under reduced pressure, followed by deep dewatering under vacuum drying to obtain the solid product.[2]

-

-

Final Product Formulation:

-

The solid can be dissolved in absolute ethanol or butanol to obtain a high-purity solution for specific applications.[2]

-

Causality of Experimental Choices: The use of hydrazine hydrate as a reducing agent is advantageous as its oxidation product is nitrogen gas, which is non-polluting and easily removed from the reaction system.[2] This "clean" approach avoids the introduction of additional ions that would require subsequent removal.

Applications in Organic Synthesis: A Powerful Lewis Acid Catalyst

This compound is a highly effective Lewis acid catalyst, promoting a variety of organic transformations.[6] Its catalytic activity stems from the ability of the Fe(III) center to accept electron pairs, thereby activating substrates for nucleophilic attack.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, a class of compounds with significant pharmaceutical applications.[7] Iron(III) p-toluenesulfonate has proven to be an excellent catalyst for this reaction due to its low cost, low toxicity, and ease of handling.[2]

Proposed Catalytic Mechanism:

While the precise role of the iron catalyst is multifaceted, a plausible mechanism involves the following key steps:

-

Activation of the Aldehyde: The Lewis acidic Fe(III) center coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

-

Formation of an Acyliminium Ion Intermediate: Urea attacks the activated aldehyde, and subsequent dehydration, facilitated by the catalyst, leads to the formation of a crucial acyliminium ion intermediate.

-

Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic acyliminium ion.

-

Cyclization and Tautomerization: The final step involves an intramolecular cyclization through the attack of the remaining amino group of the urea onto the ketone carbonyl, followed by dehydration and tautomerization to yield the stable dihydropyrimidinone product.

Experimental Protocol for the Biginelli Reaction:

-

A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and this compound (5 mol%) in a suitable solvent (e.g., acetonitrile or ethanol) is refluxed for the appropriate time.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

-

The residue is then purified by recrystallization or column chromatography to afford the desired dihydropyrimidinone.

Acylation of Alcohols, Phenols, and Aldehydes

Iron(III) p-toluenesulfonate is an efficient catalyst for the acetylation of primary and secondary alcohols, phenols, and diols.[8] It can also be used for the synthesis of benzoate esters, albeit with a higher catalyst loading.[2] Furthermore, aldehydes can be converted to their corresponding 1,1-diesters (acylals) using this catalyst.[2]

Causality of Catalytic Activity: The Lewis acidic nature of the iron(III) center is again key. It coordinates to the carbonyl oxygen of the acylating agent (e.g., acetic anhydride), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, phenol, or aldehyde. This catalytic approach is often preferred over using p-toluenesulfonic acid (p-TsOH) directly, as the latter is highly toxic.[2]

Applications in Materials Science: An Oxidant for Conductive Polymers

Beyond its catalytic role in organic synthesis, this compound is widely used as an oxidizing agent in the synthesis of conducting polymers, most notably poly(3,4-ethylenedioxythiophene) (PEDOT).[9]

Synthesis of PEDOT

PEDOT is a conductive polymer with numerous applications in electronics, including antistatic coatings, solid electrolytic capacitors, and organic light-emitting diodes (OLEDs).[3] The synthesis of PEDOT often involves the oxidative polymerization of the 3,4-ethylenedioxythiophene (EDOT) monomer, and Iron(III) p-toluenesulfonate is a commonly employed oxidant for this process.[3][6]

Mechanism of Oxidative Polymerization:

-

Oxidation of the Monomer: The Fe(III) ions oxidize the EDOT monomer to a radical cation.

-

Dimerization and Propagation: These radical cations then couple to form dimers, which are further oxidized and couple with other radical cations, leading to the propagation of the polymer chain.

-

Doping: The p-toluenesulfonate anions act as dopants, balancing the positive charge on the polymer backbone and contributing to the overall conductivity of the material.

Experimental Protocol for Vapor Phase Polymerization of PEDOT:

-

A solution of this compound in a suitable solvent (e.g., isopropanol) is deposited onto a substrate.[6]

-

The substrate is then exposed to the vapor of the EDOT monomer in a reaction chamber.

-

The polymerization occurs at the interface between the oxidant layer and the monomer vapor, resulting in the formation of a thin, conductive PEDOT film.[4]

Other Applications in Materials Science

The utility of this compound extends to the synthesis of other advanced materials:

-

Precursor for Electrocatalysts: It can be used as a precursor for the synthesis of iron, nitrogen, and sulfur co-doped carbon materials, which exhibit excellent electrocatalytic activity for the oxygen reduction reaction.[9]

-

Synthesis of Poly(thiophene phenylenes) (PThP): It acts as an oxidant in the synthesis of these polymers, which are of interest for their optoelectronic properties.[9]

-

Synthesis of Manganese Dioxide Nanoparticles: It is used as an oxidizing agent in the preparation of manganese dioxide nanoparticles, which can be used as modifiers for conducting polymers.[9]

-

Development of Conductive Biomaterials: It has been employed to polymerize EDOT within a biomass-based starch template to create conductive porous composites for applications in electronics and biotechnology.[5]

Safety, Handling, and Toxicological Profile

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Eye Irritation: Causes serious eye irritation.[4]

-

Skin Irritation: May cause skin irritation upon prolonged contact.

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Ventilation: Use in a well-ventilated area or under a fume hood to minimize inhalation of dust.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[3]

-

Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

Toxicological Information:

While specific toxicological data for this compound is limited, general information on iron(III) salts is relevant. Iron salts can be toxic if ingested in large quantities, leading to gastrointestinal distress and, in severe cases, systemic toxicity.[10] The acute oral toxicity (LD50) for a similar, though not identical, iron(III) p-toluenesulfonate has been reported as 2.35 mg/kg in rats, indicating significant toxicity.[11] However, in the context of drug development, organometallic iron compounds are being investigated for various therapeutic applications, with the understanding that their toxicity and safety profiles require thorough evaluation.[12] It is crucial for researchers in the pharmaceutical field to conduct comprehensive safety assessments of any new compound.

Conclusion: A Versatile Tool for Modern Chemistry

This compound has established itself as a valuable and versatile reagent in the fields of organic synthesis and materials science. Its efficacy as a Lewis acid catalyst, coupled with its role as a potent oxidizing agent, provides chemists with a powerful tool for a wide array of applications. The compound's relatively low cost, ease of handling, and lower toxicity compared to many traditional reagents make it an attractive option from both an economic and an environmental perspective. As research continues to uncover new applications and refine existing methodologies, the importance of this compound in both academic and industrial settings is poised to grow, further solidifying its place as a cornerstone of modern chemical innovation.

References

- Ali, M. A., Kim, H., et al. (2011). Effects of this compound oxidant on the growth of conductive poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms by vapor phase polymerization. Synthetic Metals, 161(13-14), 1347-1352.

- Watson International. (n.d.). Material Safety Data Sheet - Iron(III)

- Google Patents. (n.d.). CN102911089B - Method for preparing iron p-toluenesulfonate and solution thereof.

- ACS Publications. (n.d.). Applications of Iron(III) Compounds as Catalysts in Organic Synthesis.

-

BeiLi Technologies. (n.d.). Iron(III) p-toluenesulfonate. Retrieved from [Link]

- Solubility of Things. (n.d.). Organometallic Compounds in Medicinal Chemistry.

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN101973913A - Clean synthetic method of high purity iron(III) p-toluenesulfonate.

- Mohan, R. S., et al. (n.d.). Iron(III) p-toluenesulfonate (tosylate) is an efficient catalyst for acetylation of alcohols, phenols, and diols.

- ResearchGate. (n.d.). Iron(III)

- TSI Journals. (n.d.). IRON (III) CATALYZED BIGINELLI-LIKE THREE COMPONENT CYCLOCONDENSATION REACTION: EFFICIENT SYNTHESIS OF NOVEL 5-SUBSTITUTED 3, 4.

- MDPI. (n.d.).

- PBworks. (n.d.). Organometallic pharmaceuticals.

- Utah Nanofab. (n.d.).

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Iron salts (soluble, as Fe). Retrieved from [Link]

Sources

- 1. CAS 312619-41-3: this compound [cymitquimica.com]

- 2. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. aksci.com [aksci.com]

- 5. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. acswebcontent.acs.org [acswebcontent.acs.org]

- 9. This compound | 312619-41-3 [chemicalbook.com]

- 10. tsijournals.com [tsijournals.com]

- 11. watson-int.com [watson-int.com]

- 12. solubilityofthings.com [solubilityofthings.com]

Iron(III) p-Toluenesulfonate Hexahydrate: A Comprehensive Technical Guide for the Modern Researcher

Foreword: Beyond the Reagent Bottle—A Catalyst for Innovation

In the landscape of synthetic chemistry, the choice of a catalyst is a pivotal decision that dictates the efficiency, elegance, and environmental impact of a reaction. Iron(III) p-toluenesulfonate hexahydrate (CAS 312619-41-3) has emerged as a compelling option for researchers and drug development professionals, offering a blend of potent Lewis acidity, operational simplicity, and a favorable environmental profile. This guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how this versatile reagent can be effectively integrated into your workflows. We will explore its core chemical attributes, delve into the mechanistic underpinnings of its catalytic and oxidative power, and provide actionable, field-tested protocols to empower your research and development endeavors.

Core Compound Characteristics

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective application. This compound is a coordination compound where the central iron atom, in its +3 oxidation state, is coordinated with p-toluenesulfonate ligands and six water molecules.[1] This hydrated structure contributes to its solubility in polar solvents.[1]

| Property | Value | Source |

| CAS Number | 312619-41-3 | [2][3] |

| Molecular Formula | C21H33FeO15S3 | [2] |

| Molecular Weight | 677.5 g/mol | [2] |

| Appearance | Orange to brown powder | [4] |

| Purity | Typically ≥98% | [3][5] |

| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | [1][5] |

| Melting Point | >300 °C | [5] |

The Heart of the Matter: Lewis Acidity and Oxidative Potential

The utility of this compound stems from two key electronic features of the central iron(III) ion: its strong Lewis acidity and its ability to act as an oxidizing agent.

As a Lewis Acid Catalyst: The Fe(III) center, with its high positive charge and vacant orbitals, readily accepts electron pairs.[6] This makes it an effective catalyst for a wide array of reactions that proceed through electrophilic activation. Unlike many traditional Lewis acids such as aluminum chloride, this iron catalyst is less corrosive, more tolerant to moisture, and easier to handle, aligning with the principles of green chemistry.[7]

As an Oxidizing Agent: The Fe(III) ion can be reduced to Fe(II), enabling it to act as an effective single-electron oxidant. This property is harnessed in oxidative polymerization reactions, most notably in the synthesis of conducting polymers.

Applications in Synthetic Chemistry: Mechanisms and Methodologies

This compound has proven its mettle in a variety of synthetic transformations. Here, we explore some of the most impactful applications, elucidating the reaction mechanisms and providing exemplary protocols.

Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. This compound serves as an efficient Lewis acid catalyst for this transformation.

Mechanism of Catalysis:

The reaction is initiated by the coordination of the Lewis acidic Fe(III) center to the carbonyl oxygen of the acylating agent (e.g., an acyl chloride or anhydride). This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of a highly reactive acylium ion. The electron-rich aromatic ring then attacks the acylium ion in a classic electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and regenerate the catalyst.

Sources

- 1. "Iron (III) tosylate catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-" by Ram Mohan, Jacob Starcevich et al. [digitalcommons.iwu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 6. "Effects of this compound oxidant on the gro" by Mohammad Amdad Ali, Hyunho Kim et al. [digitalcommons.memphis.edu]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

An In-Depth Technical Guide to Iron(III) p-Toluenesulfonate Hexahydrate: Properties, Applications, and Protocols for the Modern Researcher

This guide provides an in-depth analysis of iron(III) p-toluenesulfonate hexahydrate, a versatile and powerful reagent in modern chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causal mechanisms behind its efficacy, offering field-proven insights into its application as both a potent Lewis acid catalyst and a strategic oxidant. We will delve into its core properties, key applications in synthesis, and provide validated experimental protocols to ensure reproducible and scalable results.

Section 1: Core Physicochemical Properties and Identification

This compound is a coordination compound where a central iron atom, in its +3 oxidation state, is coordinated with three p-toluenesulfonate (tosylate) ligands and further associated with six water molecules of hydration.[1] This structure is fundamental to its chemical behavior, influencing its solubility, stability, and reactivity.

The presence of the hydrophilic hexahydrate shell renders the compound soluble in polar solvents, most notably water, ethanol, and methanol.[1][2] This is a significant practical advantage over other Lewis acids that may require strictly anhydrous and non-polar conditions. Visually, the compound typically presents as a reddish-brown or orange-to-brown crystalline powder, with the color originating from the d-d electronic transitions of the high-spin Fe(III) center.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₃FeO₁₅S₃ | [3][4] |

| Descriptive Formula | (CH₃C₆H₄SO₃)₃Fe·6H₂O | [5] |

| Molecular Weight | 677.52 g/mol | [4][5] |

| CAS Number | 312619-41-3 | [3][4][5][6] |

| Appearance | Reddish-brown / Orange to brown solid powder | [1][2] |

| Common Synonyms | Ferric p-toluenesulfonate hexahydrate, Iron(3+) tris(4-methylbenzenesulfonate) hexahydrate | [1][3] |

Section 2: The Scientific Rationale: A Dual-Action Reagent

The utility of this compound stems from two primary chemical functions: its strong Lewis acidity and its controlled oxidizing potential. Understanding the principles behind these functions is critical for its effective application.

The Power of Lewis Acidity in Catalysis

As a Lewis acid, the compound's ferric (Fe³⁺) center acts as an electron-pair acceptor.[7] This ability is the cornerstone of its catalytic activity in a vast range of organic reactions. Unlike highly reactive and often hazardous Lewis acids like aluminum chloride, iron(III) tosylate is significantly less corrosive, easier to handle, and presents lower toxicity.[8][9] Its effectiveness is rooted in its capacity to activate substrates by withdrawing electron density, thereby facilitating nucleophilic attack. This mechanism is crucial for reactions that build complex carbon skeletons, a frequent necessity in the synthesis of active pharmaceutical ingredients (APIs).[10]

Key reactions catalyzed by iron(III) p-toluenesulfonate include:

-

Friedel-Crafts Acylations and Alkylations: Essential for C-C bond formation on aromatic rings.[10][11]

-

Acylation of Alcohols and Phenols: Efficiently forms esters, often with high yields under mild conditions.[9]

-

Synthesis of Homoallyl Ethers: Catalyzes the reaction between acetals or aldehydes and allyltrimethylsilane.[8][12]

-

Deprotection Reactions: Mildly and selectively cleaves common protecting groups like acetals and silyl ethers.[8][9]

A Strategic Oxidant in Materials Science

Beyond catalysis, this compound serves as an effective oxidant, particularly in the synthesis of conductive polymers.[13] In the oxidative polymerization of monomers like 3,4-ethylenedioxythiophene (EDOT), the Fe(III) center is reduced to Fe(II) as it initiates the polymerization process.[14] The tosylate counter-ion is concurrently incorporated into the polymer backbone as a dopant, which is essential for achieving high electrical conductivity in the final material (e.g., PEDOT:Tos).[14] This dual role as both initiator and dopant source makes it a highly efficient reagent for developing advanced materials used in electronics and electrocatalysis.[2][13]

Section 3: Mechanistic Insights: The Catalytic Cycle in Action

To fully appreciate the catalytic prowess of iron(III) p-toluenesulfonate, we can visualize its role in a representative reaction: the synthesis of a homoallyl ether from an acetal and allyltrimethylsilane. The causality of the workflow is dictated by the Lewis acidic nature of the iron center.

Caption: Catalytic cycle for homoallyl ether synthesis.

Causality Explained:

-

Coordination: The reaction initiates with the coordination of an oxygen atom from the acetal substrate to the electron-deficient Fe(III) center of the catalyst. This is the key activation step.

-

Activation & Cleavage: By withdrawing electron density, the iron catalyst weakens a C-O bond in the acetal, leading to its cleavage and the formation of a highly reactive oxocarbenium ion electrophile.

-

Nucleophilic Attack: The electron-rich allyl group from allyltrimethylsilane attacks the electrophilic carbon of the oxocarbenium ion, forming the crucial C-C bond of the final product.

-

Regeneration: The product is released, regenerating the Fe(OTs)₃ catalyst, which can then enter another cycle. This catalytic turnover is what makes the process highly efficient and atom-economical.

Section 4: Validated Experimental Protocols

The trustworthiness of a reagent is confirmed through robust and reproducible protocols. The following methodologies are based on established literature and provide a reliable framework for laboratory application.

Protocol: Catalytic Synthesis of Homoallyl Ethers[9][13]

This protocol details the one-pot conversion of an aldehyde to a homoallyl ether, demonstrating the catalytic efficiency of this compound.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Alkoxysilane (e.g., methoxytrimethylsilane)

-

Allyltrimethylsilane

-

This compound (Fe(OTs)₃·6H₂O)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add the aldehyde (1.0 mmol), alkoxysilane (1.2 mmol), and anhydrous dichloromethane (5 mL).

-

Add this compound (0.05 mmol, 5 mol%). The catalyst is chosen for its mildness, which prevents unwanted side reactions.

-

Stir the mixture at room temperature for 10-15 minutes to allow for the in situ formation of the corresponding acetal.

-

Add allyltrimethylsilane (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product via column chromatography on silica gel to yield the pure homoallyl ether.

Workflow: Oxidative Polymerization of EDOT on a Scaffold[15]

This workflow illustrates the use of the reagent as an oxidant for creating a conductive polymer composite, a common task in materials science.

Caption: Workflow for PEDOT synthesis using Fe(OTs)₃·6H₂O.

Procedure:

-

Oxidant Preparation: Prepare a 0.3 M solution of this compound in isopropanol (IPA).

-

Impregnation: Immerse a porous substrate (e.g., a starch cryogel or filter paper) into the oxidant solution.[14] The duration of this soaking step (e.g., 30 minutes to 48 hours) is a critical parameter that controls the amount of oxidant loaded onto the scaffold.[14]

-

Rinsing: Remove the substrate and rinse it thoroughly with pure IPA (typically 5 times) to wash away excess, unbound oxidant from the surface. This step is crucial for preventing uncontrolled polymerization and ensuring a uniform coating.

-

Polymerization: Place the oxidant-loaded substrate into a sealed chamber containing the EDOT monomer, which is introduced in the vapor phase. Polymerization occurs in situ as the monomer comes into contact with the Fe(III) oxidant on the scaffold.

-

Finalization: After the desired polymerization time, remove the now-conductive composite material and allow any residual monomer or solvent to evaporate.

Section 5: Handling, Storage, and Safety

As a professional-grade chemical, this compound requires appropriate handling. It is classified as an irritant (Hazard Code: Xi) and can cause serious eye damage.[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust. Handle in a well-ventilated area or fume hood.[2]

-

Storage: Store in a tightly closed container in a cool, dry place, away from heat and incompatible materials.[2]

Conclusion

This compound stands out as an indispensable tool for the modern scientist. Its unique combination of strong but manageable Lewis acidity, strategic oxidizing capability, and favorable handling characteristics makes it a superior choice for a wide range of applications, from accelerating the synthesis of complex drug candidates to engineering novel conductive materials. By understanding the fundamental principles that govern its reactivity, researchers can fully leverage its potential to drive innovation and achieve their scientific objectives with greater efficiency and precision.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53442765, this compound. PubChem. [Link]

-

X-Chemic (n.d.). Iron(III) p-Toluenesulfonate: Catalyst for Innovation in Pharmaceutical Synthesis. X-Chemic. [Link]

-

Henan Tianfu Chemical (n.d.). This compound CAS 312619-41-3. Henan Tianfu Chemical Co.,Ltd. [Link]

-

BeiLi Technologies (n.d.). Iron(III) p-toluenesulfonate. BeiLi Technologies. [Link]

-

NINGBO INNO PHARMCHEM (n.d.). Choosing the Right Iron Catalyst: A Guide for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Girolami, G. S. (n.d.). Transition Metal p-Toluenesulfonates. University of Missouri–St. Louis. [Link]

-

ResearchGate (2007). Iron(III) p-toluenesulfonate catalyzed synthesis of homoallyl ethers from acetals and aldehydes. ResearchGate. [Link]

-

Villegas, M., et al. (2023). Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template. National Center for Biotechnology Information. [Link]

-

American Chemical Society (n.d.). Applications of Iron(III) Compounds as Catalysts in Organic Synthesis. ACS. [Link]

-

American Elements (n.d.). Iron p-toluenesulfonate. American Elements. [Link]

- Google Patents (2014). CN102911089B - Method for preparing iron p-toluenesulfonate and solution thereof.

-

Mohan, R., et al. (2007). Iron(III) p-Toluenesulfonate Catalyzed Synthesis of Homoallyl Ethers from Acetals and Aldehydes. Digital Commons @ IWU. [Link]

Sources

- 1. CAS 312619-41-3: this compound [cymitquimica.com]

- 2. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]

- 3. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 312619-41-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 5. scbt.com [scbt.com]

- 6. en.huatengsci.com [en.huatengsci.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 13. Iron(III) p-toluenesulfonate technical grade 312619-41-3 [sigmaaldrich.com]

- 14. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Iron(III) p-Toluenesulfonate Hexahydrate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, preparation, and characterization of iron(III) p-toluenesulfonate hexahydrate. The methodologies detailed herein are presented with a focus on the underlying chemical principles, ensuring a thorough understanding of the experimental choices and process controls.

Introduction: The Versatility of this compound

This compound, with the chemical formula (CH₃C₆H₄SO₃)₃Fe · 6H₂O, is a coordination compound of significant interest in both academic research and industrial applications.[1][2] It typically appears as a reddish-brown or orange crystalline powder, soluble in polar solvents such as water and ethanol.[1][3] The compound's utility stems from its role as an efficient Lewis acid catalyst and a mild oxidizing agent.[4][5]

In the realm of organic synthesis, it has proven effective in catalyzing a variety of reactions, including acylations, the synthesis of homoallyl ethers, and multicomponent reactions like the Biginelli reaction.[2][6] Its applications extend to materials science, where it serves as an oxidant in the polymerization of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT).[7][8] The presence of the p-toluenesulfonate (tosylate) ligands contributes to the compound's stability and solubility, while the hexahydrate form indicates the coordination of six water molecules to the iron center.[1]

This guide will explore various methodologies for the synthesis of this compound, offering detailed protocols and insights into the critical parameters that govern the purity and yield of the final product.

Synthesis Methodologies: A Comparative Overview

The preparation of this compound can be approached through several synthetic routes, each with its own set of advantages and considerations. The choice of method often depends on the available starting materials, desired purity, and scale of the synthesis.

Method A: Direct Reaction of Iron(III) Chloride with p-Toluenesulfonic Acid

This method is a straightforward approach that involves the reaction of a common iron(III) salt, ferric chloride, with p-toluenesulfonic acid. The reaction proceeds via a salt metathesis-like reaction where the chloride ions are displaced by the tosylate anions. The evolution of hydrogen chloride gas drives the reaction to completion.

Chemical Principle: The reaction is based on the displacement of the weaker acid (hydrochloric acid) by the stronger acid (p-toluenesulfonic acid) from its salt at elevated temperatures. The removal of HCl gas shifts the equilibrium towards the formation of the iron(III) tosylate.

Experimental Protocol:

-

Combine iron(III) chloride (19.6 mmol) and p-toluenesulfonic acid monohydrate (58.9 mmol) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture under vacuum in a water bath maintained at 160°C for 1 hour. The evolution of HCl gas should be observed.

-

After the reaction is complete, cool the flask to room temperature.

-

Wash the resulting orange solid with diethyl ether (30 mL) to remove any unreacted p-toluenesulfonic acid.

-

Dry the product under vacuum to obtain anhydrous iron(III) p-toluenesulfonate.

-

For the hexahydrate form, the anhydrous product can be recrystallized from water.

Table 1: Reagents and Conditions for Method A

| Reagent | Molar Ratio | Key Parameters |

| Iron(III) Chloride (FeCl₃) | 1 | Anhydrous FeCl₃ is preferred. |

| p-Toluenesulfonic Acid Monohydrate | 3 | |

| Temperature | 160°C | |

| Reaction Time | 1 hour | |

| Purification | Diethyl ether wash |

Discussion: This method is relatively simple and utilizes readily available starting materials. However, the high reaction temperature and the evolution of corrosive HCl gas require appropriate safety precautions and equipment. The anhydrous product is initially formed, which can then be hydrated.

Workflow for Method A:

Caption: Synthesis of Iron(III) p-Toluenesulfonate from FeCl₃.

Method B: Synthesis from Iron(III) Nitrate

This "clean" synthetic route utilizes iron(III) nitrate as the iron source and involves the reduction of the nitrate ions to nitrogen gas.[9] This method avoids the generation of corrosive gaseous byproducts.

Chemical Principle: In an acidic solution of p-toluenesulfonic acid, hydrazine hydrate is used to reduce the nitrate ions from the iron(III) nitrate starting material. The nitrate is converted to nitrogen gas, which is non-toxic and can be safely vented. The iron(III) ions then combine with the tosylate anions.

Experimental Protocol:

-

Prepare a mixture of iron(III) nitrate and an aqueous solution of p-toluenesulfonic acid in a molar ratio of approximately 1:2.7 to 1:2.9.[9]

-

Heat the mixture to 60-80°C with stirring.[9]

-

Slowly add hydrazine hydrate to the heated mixture. The molar ratio of iron nitrate to hydrazine hydrate should be between 1:2.0 and 1:3.6.[9]

-

Continue heating and stirring until the evolution of nitrogen gas ceases.[9]

-

Filter the resulting iron(III) p-toluenesulfonate solution.[9]

-

Dehydrate the solution by vacuum distillation, followed by vacuum drying to obtain the solid product.[9]

-

For higher purity, the solid can be recrystallized from absolute ethanol or butanol.[9]

Table 2: Reagents and Conditions for Method B

| Reagent | Molar Ratio | Key Parameters |

| Iron(III) Nitrate | 1 | High purity iron source. |

| p-Toluenesulfonic Acid | 2.7 - 2.9 | |

| Hydrazine Hydrate | 2.0 - 3.6 | Reducing agent. |

| Temperature | 60-80°C | |

| Purification | Recrystallization from ethanol or butanol. |

Discussion: This method is advantageous due to its environmentally friendly nature, as the only gaseous byproduct is nitrogen.[9] The process is straightforward, but the use of hydrazine hydrate requires caution due to its toxicity and reactivity.

Workflow for Method B:

Caption: Synthesis of Iron(III) p-Toluenesulfonate from Iron(III) Nitrate.

Method C: Synthesis via an Iron(III) Hydroxide Intermediate

This method involves the precipitation of iron(III) hydroxide, which is then reacted with p-toluenesulfonic acid. This approach is useful for starting with various iron salts and ensures the removal of counter-ions from the initial iron source.

Chemical Principle: An iron(III) salt, such as ammonium ferric sulfate, is treated with a base (e.g., sodium hydroxide) to precipitate iron(III) hydroxide. The precipitate is then thoroughly washed to remove any soluble impurities. The purified iron(III) hydroxide is subsequently neutralized with p-toluenesulfonic acid to form the desired product.

Experimental Protocol:

-

Prepare a solution of an iron(III) salt (e.g., ammonium ferric sulfate) and a solution of sodium hydroxide.

-

Add the sodium hydroxide solution to the iron(III) salt solution with stirring until the pH of the reaction mixture is between 7.0 and 9.0, resulting in the precipitation of iron(III) hydroxide.

-

Wash the iron(III) hydroxide precipitate thoroughly with deionized water to remove residual salts.

-

Collect the precipitate and partially dry it to a colloidal consistency.

-

React the moist iron(III) hydroxide with a stoichiometric amount of p-toluenesulfonic acid to form a solution of iron(III) p-toluenesulfonate.

-

Filter the solution and concentrate it under reduced pressure until it becomes viscous.

-

Cool the concentrated solution to induce crystallization.

-

Collect the crystals, crush them, and dry them to obtain the final product.

Table 3: Reagents and Conditions for Method C

| Reagent | Role | Key Parameters |

| Iron(III) Salt (e.g., Ammonium Ferric Sulfate) | Iron Source | |

| Sodium Hydroxide | Precipitating Agent | pH control (7.0-9.0). |

| p-Toluenesulfonic Acid | Acid for Neutralization | Stoichiometric amount. |

| Purification | Thorough washing of the intermediate. |

Discussion: This method is advantageous for achieving high purity, as the intermediate iron(III) hydroxide can be extensively washed to remove impurities. However, it is a multi-step process that can be more time-consuming than the direct methods.

Workflow for Method C:

Caption: Synthesis via an Iron(III) Hydroxide Intermediate.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the empirical formula of the synthesized compound. The theoretical percentages of carbon, hydrogen, and sulfur for C₂₁H₃₃FeO₁₅S₃ (the molecular formula of the hexahydrate) are calculated to be:

Table 4: Theoretical Elemental Composition

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 21 | 252.231 | 37.23% |

| Hydrogen (H) | 1.008 | 33 | 33.264 | 4.91% |

| Iron (Fe) | 55.845 | 1 | 55.845 | 8.24% |

| Oxygen (O) | 15.999 | 15 | 239.985 | 35.42% |

| Sulfur (S) | 32.065 | 3 | 96.195 | 14.20% |

| Total | 677.52 | 100% |

Experimentally obtained values should be within ±0.4% of the theoretical values to confirm the purity of the compound.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The expected characteristic absorption bands for this compound are:

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the water of hydration.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ (from the methyl group).

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

-

S=O Stretching (Sulfonate): Strong absorption bands in the region of 1120-1220 cm⁻¹ (asymmetric) and 1030-1060 cm⁻¹ (symmetric).

-

S-O Stretching (Sulfonate): Absorption in the region of 960-1000 cm⁻¹.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The analysis of this compound by ¹H NMR is complicated by the paramagnetic nature of the high-spin Fe(III) center. The unpaired electrons on the iron atom cause significant line broadening and large chemical shift ranges, making the spectrum difficult to interpret compared to diamagnetic compounds.[1][4][10]

While a simple, well-resolved spectrum is not expected, paramagnetic NMR can still provide valuable structural information. The signals are typically spread over a wide chemical shift range, and specialized techniques may be required for assignment.[7][10] The observation of broadened signals for the aromatic and methyl protons of the tosylate ligand would be consistent with the presence of the paramagnetic iron center.

Safety and Handling

This compound is an irritant, particularly to the eyes.[1][11] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][4]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[7]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[1] For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.[1]

Conclusion

The synthesis of this compound can be accomplished through several reliable methods, each with its own merits. The choice of a particular synthetic route will depend on the specific requirements of the researcher or organization, including purity needs, scale, and available resources. Careful characterization is crucial to ensure the quality of the final product, with elemental analysis and FTIR spectroscopy being key analytical tools. Due to its paramagnetic nature, ¹H NMR spectroscopy presents challenges but can still offer structural insights. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently prepare and handle this versatile and valuable compound for their applications in catalysis, materials science, and drug development.

References

-

BeiLi Technologies. (n.d.). Iron(III) p-toluenesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101973913A - Clean synthetic method of high purity iron(III) p-toluenesulfonate.

- Google Patents. (n.d.). CN102911089B - Method for preparing iron p-toluenesulfonate and solution thereof.

-

ResearchGate. (n.d.). Iron(III) p-toluenesulfonate catalyzed synthesis of homoallyl ethers from acetals and aldehydes | Request PDF. Retrieved from [Link]

-

ACS. (n.d.). Applications of Iron(III) Compounds as Catalysts in Organic Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Iron(III) p-toluenesulfonate's Catalytic Power. Retrieved from [Link]

-

PMC - NIH. (2023). Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Iron(III) Tosylate Catalyzed Acylation of Alcohols, Phenols, and Aldehydes. | Request PDF. Retrieved from [Link]

-

Krackeler Scientific, Inc. (n.d.). This compound. Retrieved from [Link]

-

Henan Tianfu Chemical. (n.d.). This compound CAS 312619-41-3. Retrieved from [Link]

-

駿瀚生化股份有限公司. (n.d.). Iron(III) p- toluenesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Iron( III ) Tosylate. Retrieved from [Link]

-

Utah Nanofab. (n.d.). SIGMA-ALDRICH. Retrieved from [Link]

Sources

- 1. 1H-NMR spectroscopic studies of paramagnetic superstructured iron(III) porphyrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CAS 312619-41-3: this compound [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-NMR spectroscopic studies of paramagnetic superstructured iron(III) porphyrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. instanano.com [instanano.com]

- 9. web.vu.lt [web.vu.lt]

- 10. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Magnetic Properties of Solids [hyperphysics.phy-astr.gsu.edu]

An In-Depth Technical Guide to the Solubility of Iron(III) p-Toluenesulfonate Hexahydrate in Organic Solvents

Introduction: The Critical Role of Solubility in Catalysis and Materials Science

Iron(III) p-toluenesulfonate hexahydrate, a coordination compound of iron(III) and p-toluenesulfonic acid, is a versatile and cost-effective Lewis acid catalyst employed in a myriad of organic transformations.[1][2] Its efficacy in reactions such as acylations, acetal deprotection, and homoallyl ether synthesis is well-documented.[3] Furthermore, its utility extends to materials science, where it serves as an oxidant in the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT).[4][5][6] The success of these applications is intrinsically linked to the solubility of the iron salt in the chosen reaction medium. A thorough understanding of its solubility profile in various organic solvents is paramount for researchers, scientists, and drug development professionals to ensure optimal reaction kinetics, facilitate homogeneous catalysis, and streamline downstream processing.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It delves into the physicochemical principles governing its dissolution, presents available solubility data, and offers detailed, field-proven experimental protocols for determining solubility. This document is designed to empower researchers with the knowledge to make informed decisions in solvent selection, ultimately leading to more efficient and reproducible synthetic outcomes.

Physicochemical Properties of this compound

This compound, with the chemical formula Fe(C₇H₇SO₃)₃·6H₂O, is an orange to reddish-brown crystalline solid.[7] Its structure consists of a central iron(III) cation coordinated to three p-toluenesulfonate anions and associated with six molecules of water of hydration. The presence of both ionic and organic components, along with the hydration shell, dictates its solubility behavior.

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₃FeO₁₅S₃ | [8] |

| Molecular Weight | 677.52 g/mol | |

| Appearance | Orange to reddish-brown powder/crystals | [2][7] |

| CAS Number | 312619-41-3 | [8] |

Solubility Profile of this compound

The solubility of a salt in a given solvent is a complex interplay of factors including the polarity of the solute and solvent, temperature, and the specific interactions between them.[9] For this compound, its ionic nature and the presence of water of hydration favor its dissolution in polar solvents.[1]

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in water and various organic solvents. It is important to note that while quantitative data for water is available, much of the information for organic solvents is qualitative or semi-quantitative, derived from observations in synthetic procedures.

| Solvent | Polarity (Dielectric Constant, ε) | Solubility | Observations and Remarks | Source(s) |

| Water (H₂O) | 80.1 | 559 g/L (55.9 g/100 mL) at 20 °C | Highly soluble, forms a clear brownish-yellow solution. | [10][11] |

| Methanol (CH₃OH) | 32.7 | Soluble | Frequently used as a solvent for reactions and purification. | [12][13][14] |

| Ethanol (C₂H₅OH) | 24.5 | Soluble | Described as "easy to dissolve in". | [7][15] |

| n-Butanol (C₄H₉OH) | 17.5 | Soluble | Described as "easy to dissolve in". | [7][15] |

| Isopropanol (C₃H₇OH) | 19.9 | Soluble | Used as a solvent in polymerization reactions. | [7] |

| Acetone ((CH₃)₂CO) | 20.7 | Soluble | Used as a solvent in polymerization reactions. | [7][12] |

| Tetrahydrofuran (THF, C₄H₈O) | 7.6 | Sparingly Soluble | Limited solubility noted in synthetic procedures. | [13] |

| Acetonitrile (CH₃CN) | 37.5 | Insoluble | Despite its high polarity, it is a poor solvent for this salt. | [13] |

| Diethyl Ether ((C₂H₅)₂O) | 4.3 | Insoluble | A non-polar solvent, unsuitable for dissolving the salt. | [13] |

| Dimethylformamide (DMF, (CH₃)₂NCHO) | 36.7 | Soluble | Generally a good solvent for polar inorganic salts. | [16] |

| Dimethyl Sulfoxide (DMSO, (CH₃)₂SO) | 46.7 | Soluble | A highly polar aprotic solvent, expected to be a good solvent. | [17] |

Factors Influencing Solubility: A Mechanistic Perspective

The observed solubility trends can be rationalized by considering the principles of "like dissolves like" and the specific interactions between the solute and solvent molecules.

-

Polarity and Hydrogen Bonding: The high solubility in water, methanol, ethanol, and n-butanol is attributed to the high polarity of these solvents and their ability to form hydrogen bonds.[9] The solvent molecules can effectively solvate the Fe³⁺ cation and the sulfonate anions, overcoming the lattice energy of the crystal. The water of hydration in the crystal structure also facilitates interaction with these protic solvents.

-

Lewis Acid-Base Interactions: The Fe³⁺ center is a hard Lewis acid, and it interacts favorably with the oxygen atoms of polar solvents like alcohols, water, DMF, and DMSO, which act as Lewis bases. This coordination contributes significantly to the dissolution process.

-

The Role of the Anion: The p-toluenesulfonate anion has both a polar sulfonate group and a non-polar aromatic ring. While the sulfonate group interacts with polar solvent molecules, the bulky, non-polar tolyl group can hinder solvation, particularly in highly structured solvents.

-

Insolubility in Acetonitrile: The insolubility in acetonitrile, despite its high dielectric constant, is a noteworthy observation. This can be attributed to the fact that acetonitrile is a relatively poor Lewis base compared to water or alcohols, and it cannot effectively solvate the Fe³⁺ cation. Furthermore, as aprotic solvent, it cannot engage in the same hydrogen bonding network that stabilizes the dissolved ions in protic media.

-

Temperature Effects: For most solid solutes, solubility increases with temperature. A study on the solubility of this compound in ethanol-water mixtures confirmed that its solubility increases with an increase in temperature.[3] This is because the dissolution process is typically endothermic, and increasing the temperature provides the energy needed to break the crystal lattice bonds.

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is essential. The following are robust, field-proven methods for determining the solubility of a solid like this compound in an organic solvent.

Method 1: Isothermal Saturation (Gravimetric Analysis)

This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed, airtight vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To obtain a clear supernatant, centrifuge the vial or filter the solution using a syringe filter compatible with the organic solvent. This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.

-

Analysis: Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

Diagram of the Isothermal Saturation Workflow:

Caption: Workflow for the UV-Visible Spectrophotometry Method.

Conclusion: A Practical Guide for the Bench Scientist

The solubility of this compound is a critical parameter that dictates its effectiveness as a catalyst and its utility in materials science. This guide has synthesized the available data, indicating high solubility in polar protic solvents and limited solubility in less polar and aprotic media. The provided mechanistic explanations offer a framework for predicting solubility behavior in other solvent systems. For applications demanding precise solubility values, the detailed experimental protocols serve as a reliable starting point for in-house determination. By leveraging the information presented herein, researchers can make more strategic decisions in solvent selection, leading to the optimization of reaction conditions and the successful development of novel synthetic methodologies and materials.

References

- American Chemical Society. (n.d.). Applications of Iron(III) Compounds as Catalysts in Organic Synthesis.

- PubChem. (n.d.). This compound.

- BeiLi Technologies. (n.d.). Iron(III) p-toluenesulfonate.

- Quora. (2019, February 25). How are metal salts soluble in water and not, in general, in organic solvents?

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Handling of Iron(III) p-toluenesulfonate.

- Girolami Group Website - University of Illinois. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni).

- Chem-Impex. (n.d.). Iron(III) p-toluenesulfonate.

- ACS Publications. (2021, March 16). Oxidative Dissolution of Metals in Organic Solvents. Chemical Reviews.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Iron(III) p-toluenesulfonate's Catalytic Power.

- AMERICAN ELEMENTS. (n.d.). Iron p-toluenesulfonate.

- ResearchGate. (n.d.). Iron(III) p-toluenesulfonate catalyzed synthesis of homoallyl ethers from acetals and aldehydes. Request PDF.

- National Center for Biotechnology Information. (n.d.). Oxidative Dissolution of Metals in Organic Solvents. PubMed.

- National Institutes of Health. (n.d.). Oxidative Dissolution of Metals in Organic Solvents. PMC.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Iron(III) p-toluenesulfonate: A Catalyst for Efficient Organic Synthesis.

- ResearchGate. (2021, March 16). (PDF) Oxidative Dissolution of Metals in Organic Solvents.

- AK Scientific, Inc. (n.d.). This compound.

- Organic Syntheses Procedure. (n.d.). AMINOMALONONITRILE p-TOLUENESULFONATE.

- LookChem. (n.d.). Cas 77214-82-5,Iron(III) p-toluenesulfonate.

- Krackeler Scientific, Inc. (n.d.). This compound.

- 駿瀚生化股份有限公司. (n.d.). Iron(III) p- toluenesulfonate.

- Seidell, A. (1919).

- ResearchGate. (n.d.). Solubilities of Fe(II) complex salts in methanol/water mixtures at 298 K.

- Google Patents. (n.d.). CN102911089B - Method for preparing iron p-toluenesulfonate and solution thereof.

- SCIENCE & INNOVATION. (2025, May 5). OBTAINING HETEROGENEOUS CATALYSTS FOR ACETONITRILE SYNTHESIS.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Wikipedia. (n.d.). Solubility table.

- ACS Publications. (n.d.). Study on Chemical Vapour Sensing Property of Esterified Poly(vinyl....

- Sigma-Aldrich. (n.d.). Iron(III) p-toluenesulfonate technical grade 312619-41-3.

- Sigma-Aldrich. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound technical grade.

- ResearchGate. (n.d.). Absorbance (a) of iron(III) chloride solution in aqueous DMSO as a....

- ResearchGate. (2014, May 14). Chemical synthesis of PEDOT/Ag nanocomposites via emulsion technique in silver colloid.

- ResearchGate. (n.d.). Highly dispersible polymer-coated silver Nanoparticles. Request PDF.

- MDPI. (n.d.). Water-Soluble Fe(III) Complex Catalyzed Coupling Aquathermolysis of Water-Heavy Oil-Methanol.

- OUCI. (n.d.). Structure of Iron (III) Chloride–Methanol Solutions.

- eScholarship@McGill. (n.d.). Precipitation of Hematite and Recovery of Hydrochloric Acid from Aqueous Iron(II, III) Chloride Solutions by Hydrothermal.

- Sciencemadness.org. (n.d.). Chromium Revisited.docx.

- ProQuest. (n.d.). Development of Mesoporous Nanocatalysts for Production of Hydrogen and Fisher Tropsch Studies. Retrieved from ## An In-Depth Technical Guide to the Solubility of Iron(III)

Introduction: The Critical Role of Solubility in Catalysis and Materials Science

This compound, a coordination compound of iron(III) and p-toluenesulfonic acid, is a versatile and cost-effective Lewis acid catalyst employed in a myriad of organic transformations. [18]Its efficacy in reactions such as acylations, acetal deprotection, and homoallyl ether synthesis is well-documented. [3]Furthermore, its utility extends to materials science, where it serves as an oxidant in the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). [4][5][6]The success of these applications is intrinsically linked to the solubility of the iron salt in the chosen reaction medium. A thorough understanding of its solubility profile in various organic solvents is paramount for researchers, scientists, and drug development professionals to ensure optimal reaction kinetics, facilitate homogeneous catalysis, and streamline downstream processing. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It delves into the physicochemical principles governing its dissolution, presents available solubility data, and offers detailed, field-proven experimental protocols for determining solubility. This document is designed to empower researchers with the knowledge to make informed decisions in solvent selection, ultimately leading to more efficient and reproducible synthetic outcomes.

Physicochemical Properties of this compound

This compound, with the chemical formula Fe(C₇H₇SO₃)₃·6H₂O, is an orange to reddish-brown crystalline solid. [7]Its structure consists of a central iron(III) cation coordinated to three p-toluenesulfonate anions and associated with six molecules of water of hydration. The presence of both ionic and organic components, along with the hydration shell, dictates its solubility behavior.

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₃FeO₁₅S₃ | [8] |

| Molecular Weight | 677.52 g/mol | |

| Appearance | Orange to reddish-brown powder/crystals | [2][7] |

| CAS Number | 312619-41-3 | [8] |

Solubility Profile of this compound

The solubility of a salt in a given solvent is a complex interplay of factors including the polarity of the solute and solvent, temperature, and the specific interactions between them. [9]For this compound, its ionic nature and the presence of water of hydration favor its dissolution in polar solvents. [1]

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in water and various organic solvents. It is important to note that while quantitative data for water is available, much of the information for organic solvents is qualitative or semi-quantitative, derived from observations in synthetic procedures.

| Solvent | Polarity (Dielectric Constant, ε) | Solubility | Observations and Remarks | Source(s) |

| Water (H₂O) | 80.1 | 559 g/L (55.9 g/100 mL) at 20 °C | Highly soluble, forms a clear brownish-yellow solution. | [10][11] |

| Methanol (CH₃OH) | 32.7 | Soluble | Frequently used as a solvent for reactions and purification. | [12][13][14] |

| Ethanol (C₂H₅OH) | 24.5 | Soluble | Described as "easy to dissolve in". | [7][15] |

| n-Butanol (C₄H₉OH) | 17.5 | Soluble | Described as "easy to dissolve in". | [7][15] |

| Isopropanol (C₃H₇OH) | 19.9 | Soluble | Used as a solvent in polymerization reactions. | [7] |

| Acetone ((CH₃)₂CO) | 20.7 | Soluble | Used as a solvent in polymerization reactions. | [7][12] |

| Tetrahydrofuran (THF, C₄H₈O) | 7.6 | Sparingly Soluble | Limited solubility noted in synthetic procedures. | [13] |

| Acetonitrile (CH₃CN) | 37.5 | Insoluble | Despite its high polarity, it is a poor solvent for this salt. | [13] |

| Diethyl Ether ((C₂H₅)₂O) | 4.3 | Insoluble | A non-polar solvent, unsuitable for dissolving the salt. | [13] |

| Dimethylformamide (DMF, (CH₃)₂NCHO) | 36.7 | Soluble | Generally a good solvent for polar inorganic salts. | [16] |

| Dimethyl Sulfoxide (DMSO, (CH₃)₂SO) | 46.7 | Soluble | A highly polar aprotic solvent, expected to be a good solvent. | [17] |

Factors Influencing Solubility: A Mechanistic Perspective

The observed solubility trends can be rationalized by considering the principles of "like dissolves like" and the specific interactions between the solute and solvent molecules.

-

Polarity and Hydrogen Bonding: The high solubility in water, methanol, ethanol, and n-butanol is attributed to the high polarity of these solvents and their ability to form hydrogen bonds. [9]The solvent molecules can effectively solvate the Fe³⁺ cation and the sulfonate anions, overcoming the lattice energy of the crystal. The water of hydration in the crystal structure also facilitates interaction with these protic solvents.

-

Lewis Acid-Base Interactions: The Fe³⁺ center is a hard Lewis acid, and it interacts favorably with the oxygen atoms of polar solvents like alcohols, water, DMF, and DMSO, which act as Lewis bases. This coordination contributes significantly to the dissolution process.

-

The Role of the Anion: The p-toluenesulfonate anion has both a polar sulfonate group and a non-polar aromatic ring. While the sulfonate group interacts with polar solvent molecules, the bulky, non-polar tolyl group can hinder solvation, particularly in highly structured solvents.

-

Insolubility in Acetonitrile: The insolubility in acetonitrile, despite its high dielectric constant, is a noteworthy observation. This can be attributed to the fact that acetonitrile is a relatively poor Lewis base compared to water or alcohols, and it cannot effectively solvate the Fe³⁺ cation. Furthermore, as aprotic solvent, it cannot engage in the same hydrogen bonding network that stabilizes the dissolved ions in protic media.

-

Temperature Effects: For most solid solutes, solubility increases with temperature. A study on the solubility of this compound in ethanol-water mixtures confirmed that its solubility increases with an increase in temperature. [3]This is because the dissolution process is typically endothermic, and increasing the temperature provides the energy needed to break the crystal lattice bonds.

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is essential. The following are robust, field-proven methods for determining the solubility of a solid like this compound in an organic solvent.

Method 1: Isothermal Saturation (Gravimetric Analysis)

This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed, airtight vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To obtain a clear supernatant, centrifuge the vial or filter the solution using a syringe filter compatible with the organic solvent. This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.

-

Analysis: Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

Diagram of the Isothermal Saturation Workflow:

Caption: Workflow for the Isothermal Saturation Method.

Method 2: UV-Visible Spectrophotometry

This method is suitable if the solute has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent. Iron(III) complexes are colored, making this a viable technique.

Step-by-Step Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Saturation Method.

-

Phase Separation: Obtain the clear supernatant as described in step 3 of the Isothermal Saturation Method.

-

Dilution: Accurately dilute a small volume of the saturated supernatant with the solvent to bring its absorbance within the linear range of the calibration curve. Record the dilution factor.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

-

Calculation: Use the absorbance of the diluted solution and the equation from the calibration curve to calculate the concentration of the diluted solution. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Sources

- 1. CAS 312619-41-3: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]

- 8. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. aksci.com [aksci.com]

- 11. Iron(III) p- toluenesulfonate [synmax.com.tw]

- 12. Cas 77214-82-5,Iron(III) p-toluenesulfonate | lookchem [lookchem.com]

- 13. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 14. Structure of Iron (III) Chloride–Methanol Solutions [ouci.dntb.gov.ua]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

A Comprehensive Safety and Handling Guide for Iron(III) p-toluenesulfonate hexahydrate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety, handling, and emergency protocols for Iron(III) p-toluenesulfonate hexahydrate. As a versatile Lewis acid catalyst and oxidizing agent used in organic synthesis and the production of conductive polymers like PEDOT, a thorough understanding of its properties is crucial for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide causal explanations and field-proven insights for its safe application.

Chemical Identity and Physical Properties